Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its structural complexity and potential biological activities. This compound is characterized by the presence of a tetrahydroimidazo[1,2-a]pyrazine ring system, which is known for its diverse pharmacological properties. The compound's unique structure positions it as a candidate for further research and development in various therapeutic applications.
The compound is synthesized through multi-step chemical reactions involving readily available precursors. It is commercially available from various chemical suppliers and manufacturers, with notable listings on platforms such as BenchChem and Echemi, which provide details on its synthesis and applications .
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride belongs to the class of imidazole derivatives. This classification is significant due to the biological relevance of imidazole compounds in medicinal chemistry, particularly their role in targeting specific receptors and enzymes.
The synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride typically involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity of the desired product. Parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability .
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride features a complex molecular structure that includes:
The molecular formula for this compound is with a molecular weight of approximately 284.13 g/mol. The InChI representation is as follows:
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions:
Understanding these reactions is crucial for exploring potential modifications to enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that compounds within this class may modulate receptor functions related to neurotransmission or inflammation pathways.
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazines can act on P2X7 receptors and may have implications in treating neurological disorders . Further studies are needed to elucidate specific mechanisms.
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride typically appears as a white to off-white crystalline solid.
Key chemical properties include:
Relevant data regarding melting point and boiling point are not widely documented but are essential for practical applications .
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride has potential applications in:
This compound represents a promising area for future research due to its unique structure and potential therapeutic benefits .
The construction of the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core necessitates precise cyclization sequences, typically starting from protected piperazine derivatives. Advanced routes employ condensation reactions between α-amino esters and α-halo carbonyl precursors under mild reflux conditions (40-80°C) in polar aprotic solvents like DMF or acetonitrile [3] [5]. A critical innovation involves tandem N-alkylation/cyclization where ethyl 2-amino-1H-imidazole-5-carboxylate reacts with 1,2-dihaloethanes under basic conditions (K₂CO₃) to form the saturated seven-membered ring system. This method achieves 75-82% yields but requires meticulous control of stoichiometry to prevent dihalide polymerization [5]. Alternative pathways utilize Conrad-Limpach analogs, where aminopyrazines undergo cyclodehydration with β-keto esters, though this approach risks regiochemical inconsistencies in the fused imidazo system [5].
Table 1: Cyclization Methods for Imidazo[1,2-a]Pyrazine Core Synthesis
Precursor System | Cyclization Agent | Solvent | Temperature | Reported Yield |
---|---|---|---|---|
Ethyl 2-aminoimidazole-5-carboxylate | 1,2-Dibromoethane | DMF | 60°C | 78% |
N-Boc piperazine | Ethyl 2-bromoacetate | CH₃CN | 80°C | 82% |
2-Aminopyrazine | Ethyl acetoacetate | Toluene | 110°C | 65% (with regioisomers) |
Electrophilic aromatic substitution (SEAr) at the electron-rich C3 position of the imidazo[1,2-a]pyrazine scaffold demands stringent control to avoid polybromination. Bromine (Br₂) in acetic acid at 0-5°C selectively yields the 3-bromo adduct within 2 hours, leveraging the inherent nucleophilicity of the C3 carbon [5] [6]. For enhanced regiocontrol, N-bromosuccinimide (NBS) in DMF/water (9:1) at 25°C proves superior, achieving >95% C3 selectivity due to the moderated electrophilicity of NBS and the polarity of the solvent mixture. Crucially, the hydrochloride salt form of the substrate suppresses N1 bromination by protonating the basic ring nitrogen, directing electrophiles exclusively to C3 [6]. Reaction monitoring via HPLC or LC-MS is essential to quench bromination at >98% conversion, preventing dibromide formation. Isolated yields typically range from 85–92% with purity ≥97% after crystallization [1] [6].
Table 2: Comparative Analysis of C3 Bromination Reagents
Brominating Agent | Solvent System | Temperature | Reaction Time | Regioselectivity (C3:C5) | Yield |
---|---|---|---|---|---|
Br₂ (1.05 eq) | AcOH | 0–5°C | 2 h | 90:10 | 88% |
NBS (1.02 eq) | DMF/H₂O (9:1) | 25°C | 45 min | >99:1 | 92% |
Pyridinium tribromide | DCM | -10°C | 4 h | 85:15 | 83% |
Esterification of the C2-carboxylic acid functionality employs two primary strategies: direct esterification of pre-formed acids or cyclization of ester-bearing precursors. Direct routes utilize Fischer–Speier esterification with ethanol under acidic catalysis (conc. H₂SO₄, reflux, 12 h), though this risks ring degradation due to prolonged heating [4] [5]. Superior results derive from carbodiimide-mediated coupling (EDC·HCl, DMAP) of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid with ethanol in DCM at 25°C, achieving 90–94% yields without racemization or ring opening. Alternatively, tert-butyl ester protection (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylate, CAS# 949922-61-6) enables orthogonal deprotection–re-esterification sequences; treatment with HCl in dioxane removes Boc, followed by ethyl esterification via acyl chloride intermediates [4]. Ethyl esters are preferred for crystallinity and hydrochloride salt stability versus methyl analogs [7].
Table 3: Esterification Methods for C2-Carboxyl Functionalization
Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Purity (HPLC) |
---|---|---|---|---|---|
Acid-catalyzed esterification | H₂SO₄, reflux | EtOH | 12 h | 70% | 90% |
Carbodiimide coupling (EDC·HCl) | EDC·HCl, DMAP, 25°C | DCM | 4 h | 94% | 98% |
Acyl chloride esterification | SOCl₂ → EtOH, 0°C → 25°C | THF | 8 h (total) | 89% | 97% |
Conversion to the hydrochloride salt (CAS# 1170568-70-3) enhances stability and crystallinity for this hygroscopic compound. Salt formation employs ethereal HCl saturation in anhydrous conditions: the free base dissolved in ethanol or IPA is treated with 1.1 eq HCl (4M in dioxane) at 0°C, inducing immediate precipitation [1] [7]. Slow evaporation from ethanol/water (95:5) yields prismatic crystals suitable for X-ray diffraction, while anti-solvent addition (diethyl ether to ethanol solutions) generates microcrystalline powders for pharmaceutical use. Critical parameters include:
Table 4: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Source | Crystallization Temp. | Crystal Form | Purity (HPLC) | Stability (2–8°C) |
---|---|---|---|---|---|
Ethanol/H₂O (95:5) | 4M HCl/dioxane | 0°C → 4°C | Prismatic needles | 97.5% | >12 months |
IPA/diethyl ether | HCl (g) | -20°C | Microcrystalline | 98.1% | >12 months |
Acetonitrile/ethyl acetate | 2M HCl/Et₂O | 25°C (evap.) | Amorphous | 96.8% | 6 months |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7